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Introduction to RAF265

RAF265 (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that targets multiple

kinases with potent activity against both RAF family kinases (including wild-type BRAF, mutant

BRAF(V600E), and C-Raf) and vascular endothelial growth factor receptor 2 (VEGFR-2). This unique dual

inhibitory profile enables RAF265 to simultaneously target both tumor cell proliferation through RAF

pathway inhibition and angiogenesis through VEGFR2 blockade. RAF265 has demonstrated antitumor

activity across various experimental models and has progressed to Phase I/II clinical trials for advanced

melanoma, with emerging research suggesting potential antiviral applications against coronaviruses

including PEDV and SARS-CoV-2 [1] [2] [3].

RAF265 has a molecular weight of 518.41 and exhibits potent inhibition with IC~50~ values in the

nanomolar range against its primary targets: 3 nM for B-Raf, 60 nM for C-Raf, and 3 nM for BRAF(V600E)

in cell-free assays. Additionally, it inhibits VEGFR2 phosphorylation with an EC~50~ of 30 nM in cell-

based assays [2]. The compound induces cell cycle arrest and apoptosis in susceptible cancer cells,

particularly those harboring BRAF mutations [2]. In clinical settings, RAF265 demonstrated a long serum

half-life of approximately 200 hours, supporting once-daily dosing regimens [1].
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Molecular Mechanisms of Action

RAF265 exerts its effects through dual targeting of key oncogenic pathways. As a multi-kinase inhibitor, it

directly binds to and inhibits RAF kinases (BRAF, CRAF, and particularly mutant BRAF(V600E)) and

receptor tyrosine kinases (primarily VEGFR2). The inhibition of RAF kinases blocks the MAPK signaling

pathway (RAS-RAF-MEK-ERK), a critical regulator of cell proliferation, differentiation, and survival that is

frequently hyperactivated in cancers, especially those with BRAF mutations [2] [4]. Concurrently, the

inhibition of VEGFR2 disrupts angiogenic signaling, potentially suppressing tumor vascularization and

limiting nutrient supply to growing tumors [1] [2].

The compound demonstrates potent downstream effects on signaling pathways, effectively blocking

phosphorylation of RAF's downstream substrates MEK and ERK in cells [2]. In mutant BRAF melanoma

cell lines, RAF kinase inhibition by RAF265 causes cell cycle arrest and induces apoptosis, mimicking the

effect of Raf RNAi in these cells [2]. Additionally, RAF265 markedly reduces the protein level of Bcl-2, an

anti-apoptotic regulator, while showing significant inhibitory effects in CM- and NCI-H727 cells [2].

Beyond its established anticancer effects, recent evidence suggests RAF265 possesses antiviral properties

against coronaviruses like PEDV, potentially through disruption of host cell translation machinery via

inhibition of eIF4E phosphorylation and modulation of cytoskeletal arrangements that impact viral entry [3].

Signaling Pathway Visualization

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724517/
https://www.broadinstitute.org/publications/broad255411
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.mdpi.com/1999-4915/14/10/2261
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Growth Factors

Receptor Tyrosine
Kinases (RTKs)

VEGF

VEGFR2

Coronavirus (PEDV)

Viral Entry
Mechanisms

RAS GTPase Angiogenesis

Cytoskeletal
Arrangement

RAF Kinases
(BRAF, CRAF, BRAF(V600E))

MEK

ERK

eIF4E Cell ProliferationCell Survival

p-eIF4E (Ser209)

Viral Replication

Apoptosis

RAF265
Inhibition

Click to download full resolution via product page

Figure 1: RAF265 Signaling Pathway Inhibition Mechanism. RAF265 (red octagon) inhibits multiple

targets including RAF kinases, VEGFR2, eIF4E phosphorylation, and cytoskeletal arrangement, affecting

both oncogenic and viral replication processes.
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In Vitro Dose-Response Profile

Table 1: In Vitro Cellular Efficacy of RAF265 in Various Assay Systems

Cell
Line/System

Assay Type Endpoint IC~50~/EC~50~ Context Reference

SK-MEL-28 Growth

inhibition

Cell

proliferation

0.14 µM Melanoma [2]

MALME-3M Growth

inhibition

Cell

proliferation

0.14 µM Melanoma [2]

A375M Growth

inhibition

Cell

proliferation

0.14 µM Melanoma [2]

A375 Functional

assay

p-ERK

inhibition

0.04 µM BRAF(V600E)

mutant

[2]

Malme-3M Functional

assay

p-ERK

inhibition

0.04 µM BRAF(V600E)

mutant

[2]

WM-1799 Functional

assay

p-ERK

inhibition

0.04 µM BRAF(V600E)

mutant

[2]

SK-MEL-28 Antiproliferative Cell

proliferation

0.16 µM BRAF(V600E)

mutant

[2]

VERO-E6 Toxicity assay Cytotoxicity

(CC~50~)

9.19 µM Non-tumor cells [2]

PEDV-pp Antiviral entry Viral entry

inhibition

79.1 nM Pseudotyped

particle

[3]

HT29 Clonogenic

survival

IC~20~ 1-3 µM Colorectal

cancer

[2]

MDAMB231 Clonogenic

survival

IC~50~ 5-10 µM Breast cancer [2]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 11 Tech Support

https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.mdpi.com/1999-4915/14/10/2261
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The in vitro data demonstrate that RAF265 exhibits potent inhibition across multiple melanoma cell lines,

with particularly strong effects in BRAF(V600E) mutant cells as evidenced by ERK phosphorylation

inhibition in the nanomolar range. The selectivity index for RAF265 is approximately 14 times greater for

tumor cells compared to non-tumor cells, as demonstrated by the differential between efficacy concentrations

and the CC~50~ in VERO-E6 cells [2] [3]. The compound also shows significant antiviral activity against

coronavirus pseudotyped particles, inhibiting PEDV entry with an EC~50~ of 79.1 nM, suggesting potential

repurposing opportunities beyond oncology applications [3].

In Vivo and Clinical Dose-Response Data

Table 2: In Vivo and Clinical Dose-Response of RAF265

Model System Dose Regimen Key Findings Reference

A375M xenograft

(mouse)

10-100

mg/kg

PO, every 2 days ×

30 days

Dose-dependent tumor

regression

[2]

A375M xenograft

(mouse)

100 mg/kg PO, single dose fC~min~ = 0.5 µM [2]

A375M xenograft

(mouse)

30-100

mg/kg

PO, every 2 days ×

3 doses

Reduced p-MEK in tumors (4

hrs post-3rd dose)

[2]

A375M xenograft

(mouse)

100 mg/kg PO, every 2 days ×

48 hrs

Reduced p-MEK in tumors [2]

Clinical (Phase I) 48 mg Once daily (MTD) Maximum tolerated dose [1]

Clinical (Phase I) Various Once daily Serum half-life ≈ 200 hours [1]

Clinical (Phase I) MTD Once daily 12.1% objective response rate

(8/66)

[1]

Clinical (Phase I) MTD Once daily 20.7% partial metabolic

response (12/58)

[1]
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In vivo studies demonstrate that RAF265 achieves significant target engagement at doses ranging from 30-

100 mg/kg in mouse xenograft models, with evidence of pathway modulation (reduced p-MEK levels) and

dose-dependent tumor regression [2]. The clinical maximum tolerated dose (MTD) was established at 48

mg once daily in phase I trials involving patients with locally advanced or metastatic melanoma [1]. The

remarkably long serum half-life of approximately 200 hours supports once-daily dosing and enables

sustained target inhibition [1]. Clinical efficacy was observed across both BRAF mutant and BRAF wild-

type melanoma patients, with an objective response rate of 12.1% and a partial metabolic response rate of

20.7% among evaluable patients [1].

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay

Purpose: To evaluate the concentration-dependent effects of RAF265 on cancer cell proliferation and

viability.

Materials and Reagents:

Cancer cell lines of interest (e.g., SK-MEL-28, A375, MALME-3M for melanoma)
RAF265 compound (prepare 10 mM stock solution in DMSO, store at -20°C)

Cell culture medium appropriate for cell line
Cell viability assay kit (e.g., MTT, CellTiter-Glo)

96-well tissue culture plates
DMSO vehicle control

Procedure:

Cell Plating: Harvest exponentially growing cells and plate in 96-well plates at a density of 2-5 × 10³
cells/well in 100 μL complete medium. Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of RAF265 in medium to create concentrations
ranging from 0.001 μM to 100 μM. Include DMSO vehicle control (typically ≤0.1%).

Treatment Application: Remove culture medium and add 100 μL of each RAF265 concentration to
designated wells (n=6 replicates per concentration).

Incubation: Incubate plates for 72 hours at 37°C in a 5% CO~2~ humidified incubator.
Viability Assessment:
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For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

Remove medium and dissolve formazan crystals in 100 μL DMSO. Measure absorbance at 570
nm.

For CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent, mix for 2 minutes, and
record luminescence.

Data Analysis: Calculate percentage viability relative to vehicle control. Plot log(inhibitor) vs.
response to determine IC~50~ values using four-parameter logistic curve fitting.

Technical Notes: Maintain DMSO concentrations consistently across all treatments. Include reference

inhibitors as appropriate. For BRAF mutant cell lines, expect IC~50~ values in the nanomolar range (e.g.,

0.04-0.16 μM for sensitive lines) [2].

Western Blot Analysis of Pathway Modulation

Purpose: To assess the effects of RAF265 on downstream signaling pathways, particularly MAPK pathway

inhibition.

Materials and Reagents:

Cell lines of interest
RAF265 compound

RIPA lysis buffer with protease and phosphatase inhibitors
Primary antibodies: p-ERK, total ERK, p-MEK, total MEK, p-eIF4E, total eIF4E, GAPDH (loading

control)
HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Cell Treatment: Plate cells at 70-80% confluence and allow to adhere overnight. Treat with RAF265
at concentrations spanning the IC~50~ (e.g., 0.01, 0.1, 1.0 μM) for 2-24 hours.
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge at 14,000 × g

for 15 minutes at 4°C and collect supernatant.
Protein Quantification: Determine protein concentration using BCA assay.

Gel Electrophoresis: Separate 20-40 μg total protein by SDS-PAGE (8-12% gels) and transfer to
PVDF membranes.

Immunoblotting: Block membranes with 5% BSA or non-fat milk for 1 hour. Incubate with primary
antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1

hour at room temperature.
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Detection: Develop blots with ECL reagent and image using chemiluminescence detection system.

Technical Notes: Key biomarkers of RAF265 activity include dose-dependent reduction in p-ERK and p-

MEK levels in BRAF mutant cells. In clinical samples, dose-dependent p-ERK inhibition was observed in

paired tumor biopsies [1] [2]. Additionally, monitor phosphorylation of eIF4E at Ser209 as a marker of

translational regulation, particularly in antiviral applications [3].

In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor efficacy of RAF265 in patient-derived xenograft models.

Materials and Reagents:

Immunocompromised mice (e.g., BALB/C nu/Foxn1 athymic nude)
Melanoma tumor cells or patient-derived tumor fragments

RAF265 formulation (typically in vehicle with solutol)
Calipers for tumor measurement

Equipment for oral gavage

Procedure:

Tumor Implantation: Implant tumor cells (5 × 10⁶) or patient-derived tumor fragments

subcutaneously into flanks of mice.
Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=8-

10/group).
Dosing Regimen:

Vehicle control group
RAF265 10, 30, and 100 mg/kg groups

Administer via oral gavage every 2 days for 30 days
Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume as

(length × width²)/2. Monitor body weight as an indicator of toxicity.
Endpoint Analysis: Terminate study at 30 days or when tumor volume exceeds ethical limits. Collect

tumors for biomarker analysis (e.g., p-MEK, p-ERK, Ki-67).

Technical Notes: In preclinical models, RAF265 at 40 mg/kg daily showed significant growth inhibition in

41% of patient-derived melanoma implants, with responses observed in both BRAF mutant and wild-type

tumors [4]. The dosing schedule of every 2 days accounts for the compound's long half-life. For biomarker

correlation, snap-freeze portion of tumors for protein and RNA analysis [4].
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Research Applications and Potential Therapeutic Uses

Oncology Applications

RAF265 has demonstrated broadest investigation in melanoma, particularly in advanced or metastatic

disease. The phase I clinical trial included patients with locally advanced or metastatic melanoma

independent of BRAF mutation status [1]. Interestingly, preclinical data using orthotopic implants of patient

tumors showed that responses occurred in both BRAF mutant and wild-type tumors, with 71% of

responders being BRAF wild-type in one study [4]. This suggests RAF265 may have utility beyond the

typical BRAF mutant population targeted by more specific BRAF inhibitors. Gene expression profiling

revealed that responders exhibited enriched expression of genes involved in cell growth, proliferation,

development, cell signaling, gene expression, and cancer pathways [4].

The multi-kinase inhibition profile of RAF265 may help overcome resistance mechanisms that limit the

efficacy of more specific BRAF inhibitors. Resistance to vemurafenib (a specific BRAF(V600E) inhibitor)

can result from activation of c-RAF, suggesting that combined therapy with an inhibitor that targets multiple

kinases like RAF265 may be more effective [4]. Additionally, RAF265 has shown activity against other

cancer types including colorectal cancer in orthotopic transplant tumor models [2]. The anti-angiogenic

effects through VEGFR2 inhibition provide a complementary mechanism to the direct antitumor activity,

potentially leading to more comprehensive tumor control [1] [2].

Antiviral Applications

Emerging research has identified RAF265 as having potent antiviral activity against coronaviruses,

including porcine epidemic diarrhea virus (PEDV), SARS-CoV-2, and SARS-CoV. RAF265 reduced PEDV

viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge [3]. The

compound exhibited an EC~50~ of 79.1 nM against PEDV spike glycoprotein pseudotyped viral vector

particles (PEDV-pp), demonstrating strong inhibition of viral entry [3].

The antiviral mechanism appears to be multifactorial, involving:

Modulation of host translation machinery through effects on eIF4E phosphorylation
Cytoskeletal rearrangement that impacts viral entry
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Dual targeting strategy that affects both viral entry and replication [3]

RAF265 inhibited viral entry of not only PEDV-pp but also SARS-CoV-2-pp and SARS-CoV-pp, suggesting

broad-spectrum anti-coronavirus activity [3]. This represents a promising drug repurposing opportunity,

particularly given the compound's established safety profile in human clinical trials for oncology indications.

Conclusion

RAF265 represents a promising multi-kinase inhibitor with demonstrated activity in both preclinical

models and clinical settings. Its unique dual inhibition of RAF kinases and VEGFR2 provides a

complementary therapeutic approach that targets both tumor cell proliferation and angiogenesis. The

comprehensive dose-response data presented herein provide researchers with validated experimental

protocols and reference values for designing future studies with this compound.

The emerging antiviral applications of RAF265 against coronaviruses highlight the potential for drug

repurposing beyond oncology. The well-characterized dose-response relationships and established safety

profile from cancer trials may accelerate development in this new indication. Further research is warranted to

explore the full therapeutic potential of RAF265 across these diverse applications and to identify predictive

biomarkers that can optimize patient selection for targeted therapy.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for RAF265

Dose-Response Studies]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b730364#raf265-dose-response-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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